1-Benzyl-3-fluoropiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-fluoropiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a benzyl group and a fluorine atom in the piperidine ring makes this compound a unique and valuable compound in various fields of research and industry.
Preparation Methods
The synthesis of 1-Benzyl-3-fluoropiperidin-4-ol typically involves several steps, including the formation of the piperidine ring and the introduction of the benzyl and fluorine groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-Benzyl-3-fluoropiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-fluoropiperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-fluoropiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-fluoropiperidin-4-ol can be compared with other similar compounds, such as:
1-Benzyl-4-fluoropiperidin-3-yl)methanol: This compound has a similar structure but differs in the position of the fluorine atom and the presence of a hydroxyl group.
Piperidin-4-ol Derivatives: These compounds share the piperidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-benzyl-3-fluoropiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPYIFYUFJEHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.